

Amcenestrant's Journey Ends: A Technical Analysis of the Discontinued Clinical Development Program

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Compound of Interest

Compound Name: Amcenestrant

Cat. No.: B610687

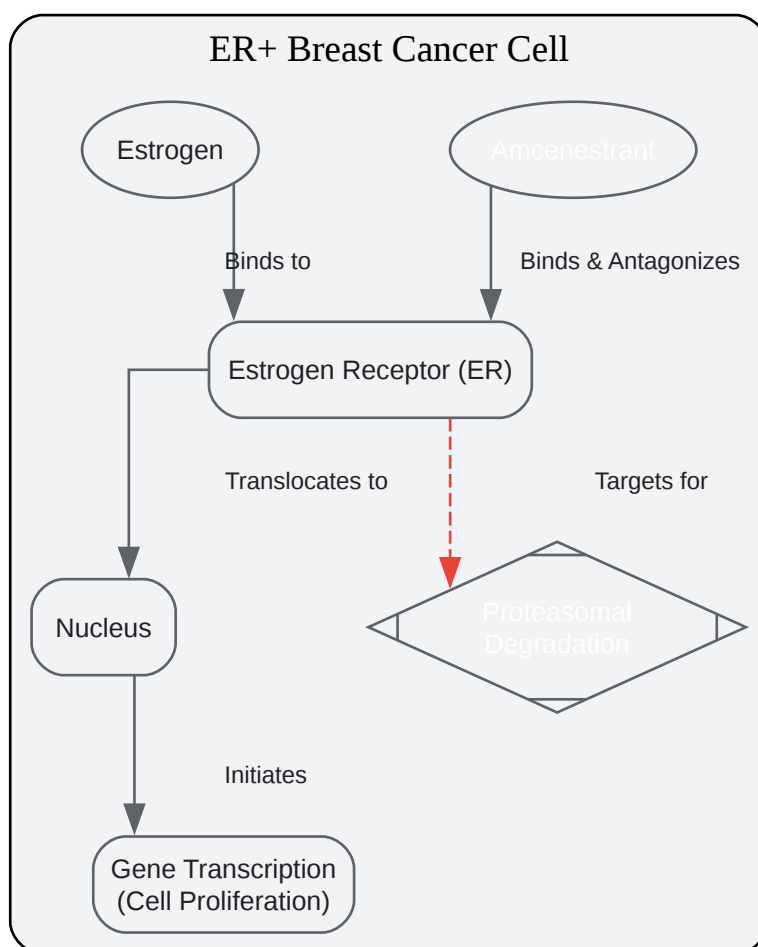
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The promising trajectory of **amcenestrant**, an investigational oral selective estrogen receptor degrader (SERD), came to an abrupt halt in August 2022. Sanofi, the pharmaceutical giant behind the drug, announced the discontinuation of its global clinical development program.^[1]^[2] This decision, driven by disappointing clinical trial results, sent ripples through the oncology research community, particularly for those invested in developing novel endocrine therapies for breast cancer. This in-depth guide provides a technical overview of the core reasons behind the termination of the **amcenestrant** program, focusing on the critical clinical trial data and experimental designs that sealed its fate.

The primary catalyst for the discontinuation was the outcome of a prespecified interim analysis of the Phase 3 AMEERA-5 trial.^[1]^[3] An Independent Data Monitoring Committee (IDMC) recommended stopping the trial, concluding that **amcenestrant**, in combination with palbociclib, did not meet the prespecified boundary for continuation when compared to the control arm.^[1]^[4] This pivotal failure, coupled with an earlier setback in the Phase 2 AMEERA-3 trial, ultimately led to the cessation of all **amcenestrant** studies, including the AMEERA-6 trial in early-stage breast cancer.^[1]^[5]

Mechanism of Action: A Selective Attack on the Estrogen Receptor

Amcenestrant was designed as a potent, oral SERD to combat estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Its mechanism of action centered on binding to the estrogen receptor, leading to its degradation and thereby inhibiting the ER signaling pathway that fuels tumor growth.[6][7] Preclinical studies demonstrated its ability to induce robust ER degradation and antitumor activity in various breast cancer models, including those with ER α mutations.[8]



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Figure 1: Simplified signaling pathway of **Amcenestrant**'s mechanism of action.

The AMEERA Clinical Trial Program: A Tale of Two Trials

The clinical development of **amcenestrant** hinged on the AMEERA program, a series of trials designed to evaluate its efficacy and safety in different settings of ER+/HER2- breast cancer. The ultimate decision to halt the program was a direct consequence of the outcomes of the AMEERA-3 and AMEERA-5 studies.

AMEERA-3: A Monotherapy Setback

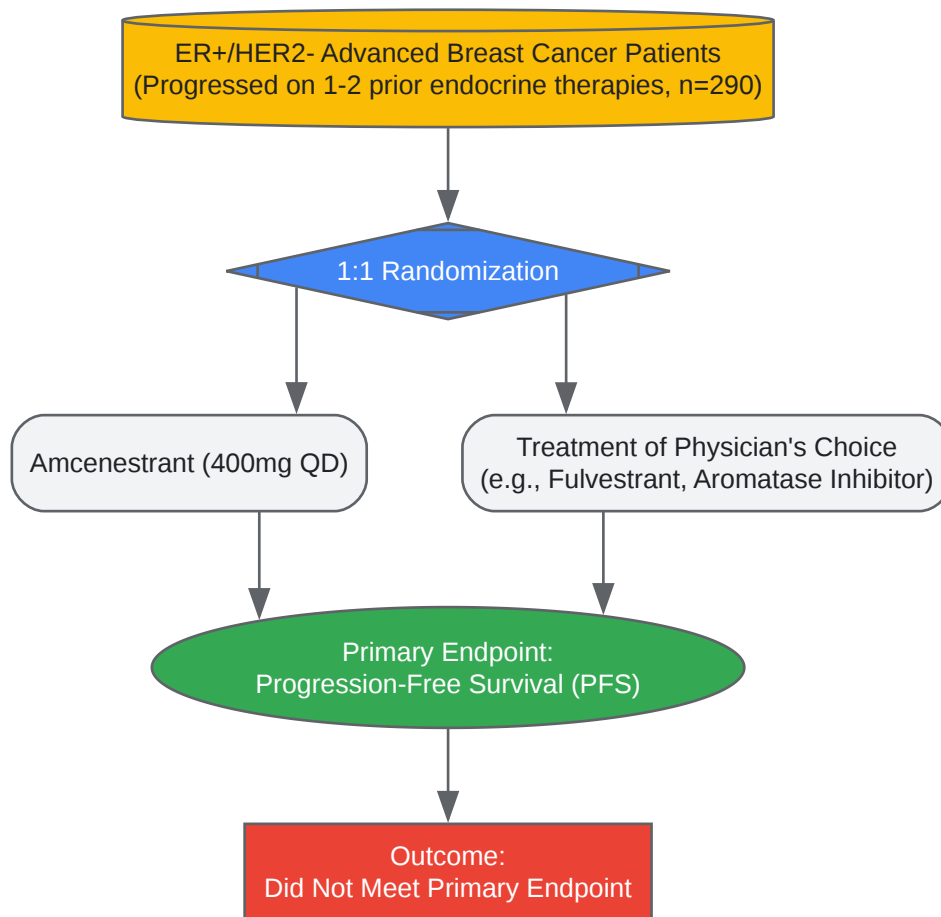
The Phase 2 AMEERA-3 trial was an open-label, randomized study that evaluated **amcenestrant** as a monotherapy compared to the physician's choice of endocrine treatment in patients with locally advanced or metastatic ER+/HER2- breast cancer who had progressed on or after hormonal therapies.^{[9][10]} The trial did not meet its primary endpoint of improving progression-free survival (PFS).^{[9][11]}

- Study Design: A prospective, open-label, randomized, international Phase 2 trial.^{[11][12]}
- Patient Population: 290 patients with ER+/HER2- advanced breast cancer who had progressed after one or two previous lines of endocrine therapy.^[11]
- Randomization: Patients were randomized 1:1 to receive either **amcenestrant** (400 mg once daily) or the treatment of physician's choice (TPC), which included fulvestrant or an aromatase inhibitor.^[12]
- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent central review.^{[9][13]}
- Stratification Factors: Presence or absence of visceral metastases, previous or no treatment with a CDK4/6 inhibitor, and ECOG performance status (0 or 1).^[13]

Endpoint	Amcenestrant (n=143)	Treatment of Physician's Choice (n=147)	Hazard Ratio (95% CI)	p-value (one-sided)
Median Progression-Free Survival (mPFS)	3.6 months	3.7 months	1.051 (0.789 to 1.4)	0.643
Overall Survival (OS)	Immature Data	Immature Data	0.913 (0.595 to 1.403)	Not statistically significant

Data sourced from ASCO Publications.[11][13]

While **amcnenestrant** showed a numerical improvement in PFS in patients with a baseline ESR1 mutation (3.7 vs. 2.0 months), this was not statistically significant and did not salvage the overall negative result of the trial.[11] No new safety signals were identified.[9]



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Figure 2: Experimental workflow for the AMEERA-3 clinical trial.

AMEERA-5: The Final Blow in a First-Line Setting

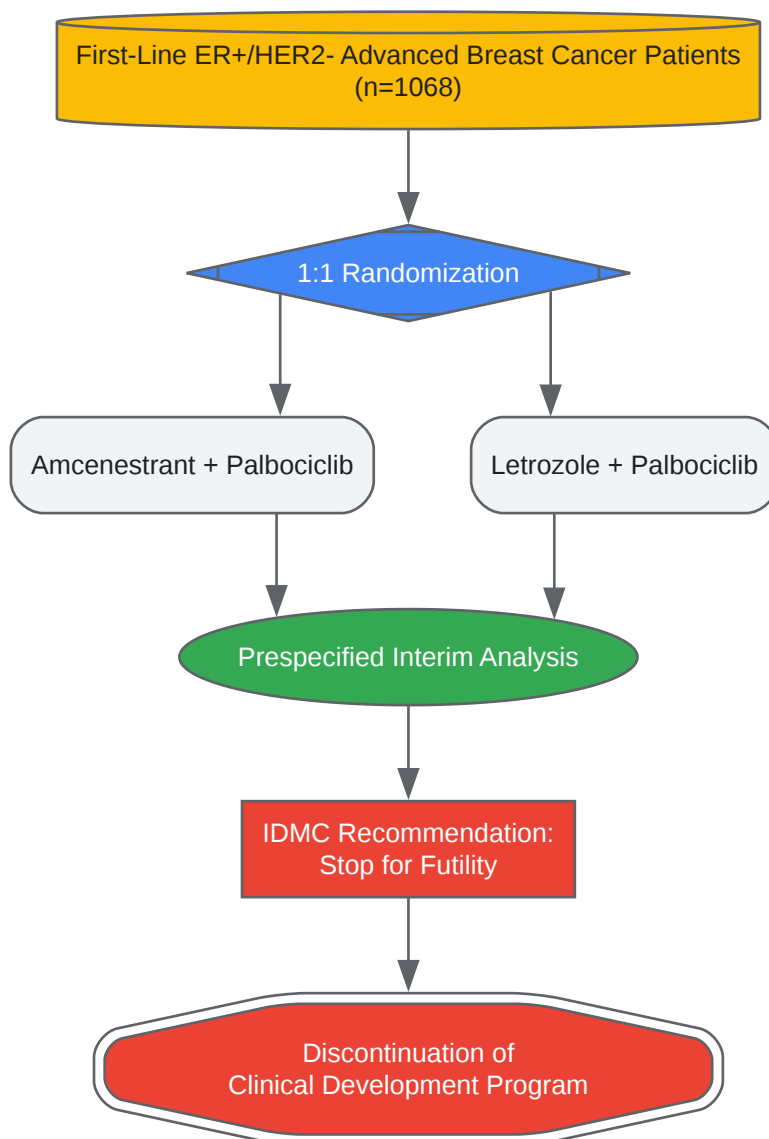
The AMEERA-5 trial was a large, randomized, double-blind Phase 3 study designed to evaluate the efficacy and safety of **amcnenestrant** in combination with the CDK4/6 inhibitor palbociclib as a first-line treatment for patients with ER+/HER2- advanced breast cancer.[1][2] The trial was stopped prematurely for futility based on the recommendation of an IDMC.[1][14]

- Study Design: A randomized, double-blind, double-dummy, international Phase 3 trial.[\[15\]](#)[\[16\]](#)
- Patient Population: 1,068 patients with ER+/HER2- advanced breast cancer who had not received any prior systemic anticancer therapies for advanced disease.[\[2\]](#)[\[14\]](#)
- Randomization: Patients were randomized 1:1 to receive either **amcenestrant** (200 mg once daily) plus palbociclib or letrozole (2.5 mg once daily) plus palbociclib.[\[15\]](#)[\[16\]](#)
- Primary Endpoint: Progression-free survival (PFS).[\[2\]](#)[\[17\]](#)
- Stratification Factors: De novo metastatic disease, postmenopausal status, and visceral metastasis.[\[18\]](#)

Endpoint	Amcenestrant + Palbociclib (n=534)	Letrozole + Palbociclib (n=534)	Hazard Ratio (95% CI)	p-value (one-sided)
Progression-Free Survival (PFS)	Did not meet prespecified boundary for continuation	Control Arm	1.209 (0.939 to 1.557)	0.9304
6-month PFS rate	82.7%	86.9%	-	-

Data from the interim analysis as reported in ASCO Publications.[\[15\]](#)[\[16\]](#)

The interim analysis, with a median follow-up of 8.4 months, showed that the **amcenestrant** combination did not demonstrate superiority over the standard-of-care combination of letrozole and palbociclib.[\[15\]](#) Importantly, no new safety signals were observed.[\[1\]](#)[\[17\]](#)



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Figure 3: Logical relationship for the discontinuation of the **Amcenestrant** program.

Conclusion: A Sobering Reminder of Drug Development Challenges

The discontinuation of the **amcenestrant** clinical development program serves as a stark reminder of the inherent risks and high failure rates in oncology drug development. Despite a promising preclinical profile and a sound scientific rationale, **amcenestrant** failed to demonstrate a clinical benefit over existing standard-of-care therapies in two well-designed clinical trials. The lack of efficacy in both the second-/third-line monotherapy setting (AMEERA-

3) and the first-line combination setting (AMEERA-5) provided a clear and unequivocal basis for Sanofi's decision to terminate the program. While disappointing for patients and researchers, the data generated from the AMEERA trials will undoubtedly contribute to the broader scientific understanding of endocrine therapies in breast cancer and inform the development of future novel agents.

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